

Application Notes and Protocols: Monosodium Glutamate in Geriatric Nutritional Care

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Compound of Interest

Compound Name: *Monosodium oxoglurate*

Cat. No.: *B1591086*

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Introduction: The Role of Umami in Geriatric Nutrition

Elderly individuals are at a heightened risk of malnutrition due to a variety of age-related factors, including decreased appetite (anorexia of aging), sensory decline (particularly taste and smell), and subsequent reduced food intake.^[1] Monosodium L-glutamate (MSG), the salt form of glutamic acid, elicits the fifth basic taste, known as "umami" or savory. Emerging research suggests that leveraging the umami taste by supplementing foods with MSG can be a valuable strategy in the nutritional care of the elderly.^{[2][3]} By enhancing the palatability and flavor of foods, MSG may help stimulate appetite, increase dietary intake, and consequently improve nutritional status and overall health in this vulnerable population.^{[2][4]}

Glutamate receptors are not only present on the taste buds but also in the gastrointestinal tract, where they can exert physiological effects beneficial to gut function, such as stimulating the gastric vagus nerve. This dual action on taste perception and gut physiology makes MSG a compelling compound for study in geriatric nutritional science.

Summary of Clinical Findings

Multiple studies have investigated the effects of MSG supplementation on the nutritional and health status of elderly individuals, particularly those in hospitalized or institutionalized settings. The findings consistently point towards positive outcomes in appetite, nutritional markers, and even cognitive and daily life performance.

Key observations include:

- **Improved Nutritional Status:** Supplementation has been linked to improvements in key nutritional indicators. For instance, while total serum albumin may not always increase, the ratio of reduced-form albumin to total albumin has been shown to improve, suggesting enhanced nutritional status.
- **Enhanced Daily Performance:** Clinical trials have noted significant improvements in the daily performance and mealtime behavior of elderly subjects receiving MSG.
- **Increased Biochemical Markers:** Studies have reported increases in BMI and serum zinc levels in elderly individuals with dementia following MSG supplementation. Other research in elderly inpatients noted an increase in peripheral lymphocytes.

Quantitative Data from Clinical Studies

The following tables summarize quantitative data from key studies on MSG supplementation in the elderly.

Table 1: Effects of MSG on Nutritional and Health Markers in Hospitalized Elderly

Parameter	MSG Group (n=14)	Control Group (n=15)	Duration & Dosage	Outcome	Reference
Age (avg. ± SD)	83.0 ± 8.9 years	84.3 ± 9.6 years	3 months; 0.5% (w/w) MSG in 150g rice gruel, 3x/day	-	
Mealtime Behavior	Significant Improvement	No Significant Change	3 months	MSG improved engagement and behavior during meals.	
Daily Performance	Improved	No Significant Change	3 months	Assessed by nurses, showing better daily functioning.	

| Reduced-form Albumin Ratio | Increased | No Significant Change | 3 months | Indicates improved nutritional status. | |

Table 2: Effects of MSG on Cognitive and Physical Health in Elderly with Dementia

Parameter	MSG Group	Control Group	Duration & Dosage	Outcome	Reference
Body Mass Index (BMI)	Significant Increase (p < 0.05)	No Significant Change	12 weeks; 0.8g MSG/day	MSG supplement ation was associated with improved BMI.	
Serum Zinc Levels	Significant Increase (p < 0.05)	No Significant Change	12 weeks	Suggests improved micronutrient status.	
Cognitive Function (TDAS) ¹	No deterioration in "accuracy of order of a process" (p < 0.05)	Deterioration	12 weeks	MSG may help preserve certain cognitive functions.	
TDAS Total Score (Follow-up)	Significant Improvement (p < 0.05)	No Significant Change	Post-intervention	Lasting positive effects on cognitive assessment scores.	

¹TDAS: Touch Panel-type Dementia Assessment Scale

Experimental Protocols

Protocol for a Double-Blind, Placebo-Controlled Trial of MSG Supplementation

This protocol is based on the methodology described by Tomoe et al. (2009) for assessing the effect of MSG on the nutritional and health status of hospitalized elderly patients.

4.1.1 Objective: To determine if daily supplementation of MSG in the staple diet of hospitalized elderly patients improves nutritional status, daily performance, and mealtime behavior over a 3-month period.

4.1.2 Study Design:

- Type: Double-blind, placebo-controlled, randomized trial.
- Phases:
 - Lead-in Period (1 month): Baseline data collection.
 - Intervention Period (3 months): Intervention or placebo administration.
 - Follow-up Period (1 month): Post-intervention assessment.

4.1.3 Participant Recruitment:

- Inclusion Criteria: Hospitalized elderly patients (e.g., >75 years old) with stable medical conditions.
- Exclusion Criteria: Known allergies to MSG, severe cognitive impairment preventing basic assessment, or acute illness.

4.1.4 Intervention:

- MSG Group: Receive 150g of rice gruel with 0.5% (w/w) MSG (0.75g of MSG) added, served three times daily with meals.
- Control Group: Receive 150g of standard rice gruel (placebo) with the same meal schedule.
- Blinding: The MSG and placebo gruels should be identical in appearance and texture. The allocation is concealed from both participants and research staff/caregivers.

4.1.5 Data Collection and Outcome Measures:

- Nutritional Status:

- Biochemical Analysis: Collect blood samples at the end of the lead-in, intervention, and follow-up periods. Analyze for serum albumin and the ratio of reduced-form albumin to total albumin.
- Daily Performance:
 - Nurse Assessment: In the final week of each period, nurses assess dementia scores and daily performance using a standardized institutional scale.
- Mealtime Behavior:
 - Video Recording: Record a 5-minute segment of mealtime behavior during the lead-in period and after 3 months of intervention.
 - Behavioral Analysis: Two independent, blinded observers score the videos for predefined behaviors (e.g., engagement with food, positive/negative expressions, eating pace).

4.1.6 Statistical Analysis:

- Use appropriate statistical tests (e.g., t-tests or ANOVA for continuous data, chi-square for categorical data) to compare baseline characteristics.
- Analyze changes in outcome measures from baseline to the end of the intervention using mixed-effects models or repeated measures ANOVA to account for within-subject correlations.

Protocol for Umami Taste Sensitivity Testing

This protocol is adapted from the filter paper disc (FPD) method used in clinical settings to assess taste sensitivity, which is crucial for understanding the baseline taste function in the elderly.

4.2.1 Objective: To determine the recognition threshold (RT) for umami taste in elderly participants.

4.2.2 Materials:

- Monosodium L-glutamate (MSG) monohydrate crystals.

- Distilled water.
- Sterile filter paper discs (5 mm diameter).
- Six sterile containers for MSG solutions.
- Forceps for handling discs.
- Participant instruction and response sheets.

4.2.3 Preparation of MSG Solutions:

- Prepare a series of six aqueous MSG solutions with the following concentrations: 1 mM, 5 mM, 10 mM, 50 mM, 100 mM, and 200 mM.

4.2.4 Pre-Test Procedure:

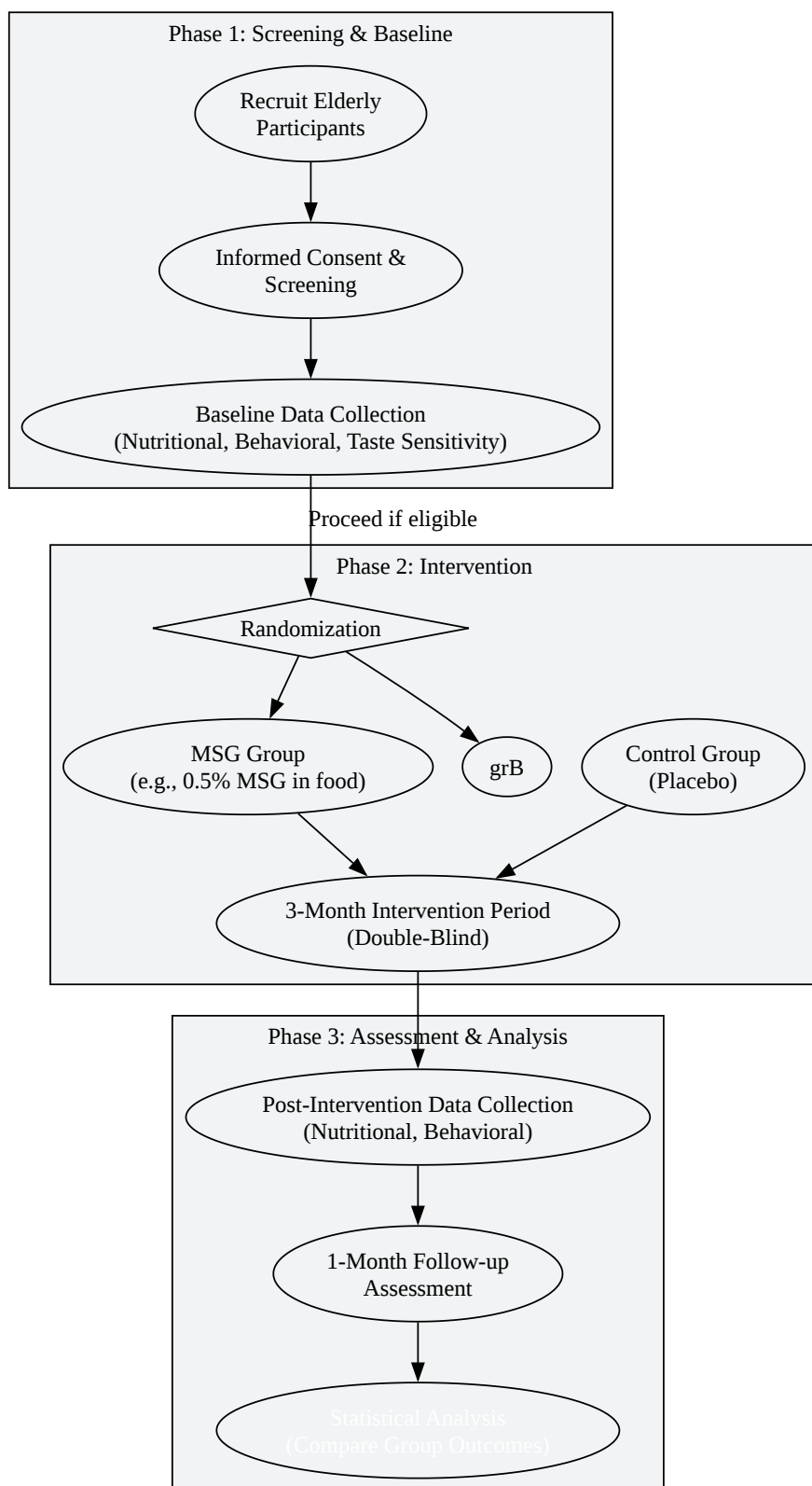
- Instruct participants to refrain from eating, drinking (except water), smoking, or brushing their teeth for at least one hour before the test.
- Familiarize the participant with the umami taste by providing a supra-threshold concentration of MSG solution to taste.

4.2.5 Testing Procedure:

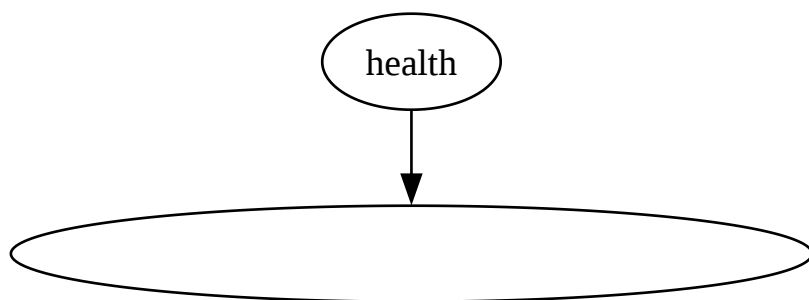
- Soak a filter paper disc in the lowest concentration (1 mM) MSG solution.
- Using forceps, place the disc on a specific site on the participant's tongue (e.g., anterior tongue, posterior tongue, or soft palate).
- Allow the participant 3 seconds to identify the taste with their mouth open.
- Ask the participant to identify the taste from a list of the five basic tastes.
- If the taste is not correctly identified, proceed to the next highest concentration in a sequential manner.

- The lowest concentration at which the participant correctly identifies "umami" is defined as their recognition threshold (RT).
- Repeat the procedure for different oral sites as required by the study design.

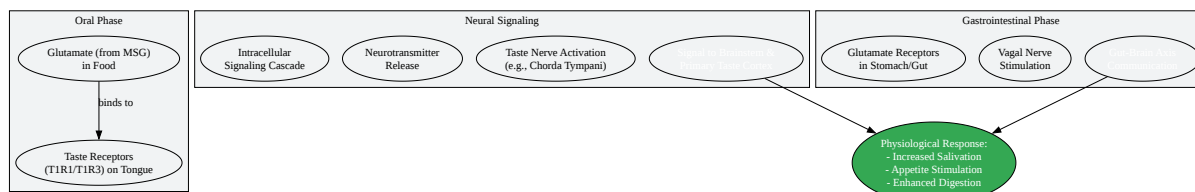
Visualizations: Workflows and Pathways



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